molecular formula C20H25N3O2 B253172 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide

4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide

Cat. No. B253172
M. Wt: 339.4 g/mol
InChI Key: BNAHOGNAUVSJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of piperazine derivatives, which has been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide acts as a serotonin receptor agonist and a dopamine receptor antagonist. This dual action may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide has been reported to modulate the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuronal survival.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide is its high potency and selectivity for serotonin and dopamine receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, the limitations of 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide include its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide in humans, which can provide valuable insights into its therapeutic potential. Additionally, the potential use of 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide as a tool for studying the molecular mechanisms of addiction and psychiatric disorders warrants further investigation.

Synthesis Methods

The synthesis of 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide involves the reaction between 3-methoxybenzaldehyde and 3-methylbenzylamine in the presence of acetic acid. The reaction mixture is then treated with piperazine-1-carboxylic acid and triethylamine to obtain the final product. The purity and yield of 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide can be improved by recrystallization from ethanol.

Scientific Research Applications

4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been reported to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide has also shown promise in the treatment of drug addiction and withdrawal symptoms.

properties

Product Name

4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H25N3O2/c1-16-5-3-6-17(13-16)15-21-20(24)23-11-9-22(10-12-23)18-7-4-8-19(14-18)25-2/h3-8,13-14H,9-12,15H2,1-2H3,(H,21,24)

InChI Key

BNAHOGNAUVSJNO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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